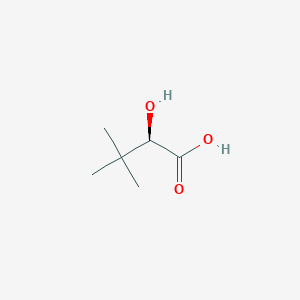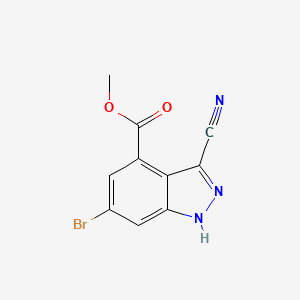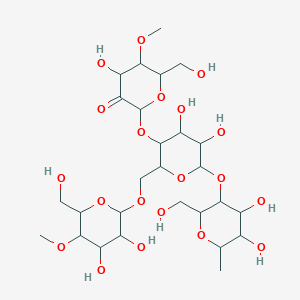
(R)-2-hidroxi-3,3-dimetilbutanoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-2-hydroxy-3,3-dimethylbutanoic acid, also known as (R)-2-hydroxyisovaleric acid (R-2HIVA), is an organic compound with the molecular formula C5H10O3. It is a naturally occurring compound found in the human body, and has recently become the focus of scientific research due to its potential therapeutic effects.
Aplicaciones Científicas De Investigación
Síntesis de Intermediarios Quirales para Fármacos
(R)-2-hidroxi-3,3-dimetilbutanoico: se emplea en la síntesis de intermediarios quirales para fármacos a través de la biocatálisis. Este proceso es crucial para la producción de fármacos enantiopuros, que son esenciales para la eficacia y seguridad de muchos agentes terapéuticos . El compuesto se ha utilizado en la preparación de un intermedio quiral clave para la síntesis de un inhibidor de la trombina, lo que demuestra su importancia en la química medicinal.
Biocatálisis en Química Verde
El compuesto juega un papel importante en la química verde como un biocatalizador. Se favorece por su alta regio-, quimio- y enantio-selectividad, y sus reacciones se pueden llevar a cabo en condiciones suaves, reduciendo la contaminación ambiental . Esto lo convierte en una opción atractiva para la síntesis de productos químicos de alto valor e intermediarios para fármacos.
Síntesis de Hipoclorito
Como reactivo estequiométrico, This compound se utiliza para la síntesis de ácido hipocloroso y sus sales. La síntesis implica la reacción de hipoclorito de sodio con cloral o cloroformo en una solución alcalina, produciendo un alto rendimiento del producto deseado . Esta aplicación es vital en la producción de desinfectantes y agentes blanqueadores.
Mejora de la Pureza Óptica
La pureza óptica de This compound se puede aumentar empleando paladio como catalizador. Este proceso es importante para aplicaciones que requieren alta pureza óptica, como en ciertas síntesis farmacéuticas .
Mecanismo De Acción
Target of Action
It is known that similar compounds such as r-alpha lipoic acid have been found to interact with various enzymes and proteins involved in metabolic processes .
Mode of Action
It is known that r-alpha lipoic acid, a similar compound, functions as an antioxidant, neutralizing oxidative stress by scavenging free radicals . It is also known to enhance insulin sensitivity, increase glucose uptake in muscle cells, and promote the burning of stored fat for energy .
Biochemical Pathways
Similar compounds like r-alpha lipoic acid are known to be involved in energy metabolism and are crucial for several important mitochondrial multi-enzyme complexes .
Pharmacokinetics
It is known that similar compounds like r-alpha lipoic acid are absorbed and distributed throughout the body, and are metabolized in the liver .
Result of Action
Similar compounds like r-alpha lipoic acid are known to have various effects, including enhancing insulin sensitivity, increasing glucose uptake in muscle cells, promoting the burning of stored fat for energy, and neutralizing oxidative stress .
Action Environment
It is known that environmental factors can influence the biosynthesis and function of similar compounds .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (R)-2-hydroxy-3,3-dimethylbutanoic acid involves the conversion of a starting material into an intermediate, which is then further reacted to yield the final product. The key steps in the synthesis pathway include the protection of a functional group, the formation of a chiral center, and the oxidation of a secondary alcohol to a carboxylic acid.", "Starting Materials": [ "2-methyl-3-butanone", "methylmagnesium bromide", "diethyl tartrate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "sodium hypochlorite", "acetic acid", "sodium bicarbonate", "magnesium sulfate", "ethanol" ], "Reaction": [ "Step 1: Protection of the carbonyl group in 2-methyl-3-butanone with diethyl tartrate to form the diethyl acetal", "Step 2: Addition of methylmagnesium bromide to the diethyl acetal to form the corresponding tertiary alcohol", "Step 3: Reduction of the tertiary alcohol with sodium borohydride to form the corresponding secondary alcohol", "Step 4: Formation of the chiral center by reaction of the secondary alcohol with hydrochloric acid and diethyl tartrate to form the diastereomeric mixture of the corresponding chlorides", "Step 5: Selective hydrolysis of the (R)-chloride with sodium hydroxide to form the (R)-alcohol", "Step 6: Oxidation of the (R)-alcohol with sodium hypochlorite to form the (R)-carboxylic acid", "Step 7: Purification of the (R)-carboxylic acid by recrystallization from acetic acid and drying with magnesium sulfate", "Step 8: Deprotection of the diethyl acetal with acetic acid and sodium bicarbonate to yield (R)-2-hydroxy-3,3-dimethylbutanoic acid", "Step 9: Purification of the final product by recrystallization from ethanol" ] } | |
| 22146-57-2 | |
Fórmula molecular |
C6H12O3 |
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
(2R)-2-methoxy-2-methylbutanoic acid |
InChI |
InChI=1S/C6H12O3/c1-4-6(2,9-3)5(7)8/h4H2,1-3H3,(H,7,8)/t6-/m1/s1 |
Clave InChI |
ILPPBAVVZSUKHB-ZCFIWIBFSA-N |
SMILES isomérico |
CC[C@](C)(C(=O)O)OC |
SMILES |
CC(C)(C)C(C(=O)O)O |
SMILES canónico |
CCC(C)(C(=O)O)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1604397.png)







![N-[4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B1604412.png)




